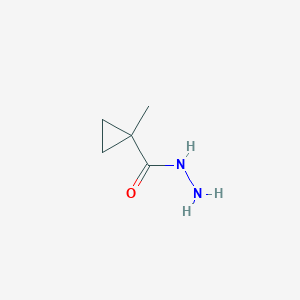1-Methylcyclopropanecarbohydrazide
CAS No.: 72790-89-7
Cat. No.: VC3738116
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72790-89-7 |
|---|---|
| Molecular Formula | C5H10N2O |
| Molecular Weight | 114.15 g/mol |
| IUPAC Name | 1-methylcyclopropane-1-carbohydrazide |
| Standard InChI | InChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8) |
| Standard InChI Key | RJDIBXFCPXYMQK-UHFFFAOYSA-N |
| SMILES | CC1(CC1)C(=O)NN |
| Canonical SMILES | CC1(CC1)C(=O)NN |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification Data
1-Methylcyclopropanecarbohydrazide features a cyclopropane ring with a methyl group and carbohydrazide functionality both attached to the same carbon atom (the 1-position) . This structural arrangement creates a molecule with distinct reactivity patterns derived from both the strained ring system and the nucleophilic hydrazide group. The standard chemical identifiers and nomenclature associated with this compound are presented in Table 1, providing comprehensive identification information used in chemical databases, regulatory contexts, and scientific literature.
| Identifier Type | Value |
|---|---|
| CAS No. | 72790-89-7 |
| IUPAC Name | 1-methylcyclopropane-1-carbohydrazide |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Standard InChI | InChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8) |
| Standard InChIKey | RJDIBXFCPXYMQK-UHFFFAOYSA-N |
| SMILES | CC1(CC1)C(=O)NN |
| European Community (EC) Number | 827-141-8 |
| PubChem Compound ID | 10749157 |
These identifiers uniquely define the compound's identity and structure, facilitating its accurate representation in chemical communications and databases. The molecular structure incorporates a three-membered carbocyclic ring (cyclopropane), which contributes significant ring strain and consequent reactivity to the molecule .
Synthesis and Preparation
Reaction Mechanisms
The formation of 1-Methylcyclopropanecarbohydrazide from its ester precursor occurs through a nucleophilic acyl substitution mechanism, a fundamental transformation in organic chemistry. This mechanism can be outlined in several distinct steps. First, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate where the carbonyl carbon transitions from sp² to sp³ hybridization. This intermediate then undergoes elimination of the alcohol group (ethanol in the case of an ethyl ester) to form the carbohydrazide product. A subsequent proton transfer step may occur to establish the final product structure. The reaction is typically exothermic and can be controlled by careful temperature management to prevent side reactions and ensure high yields. This mechanism is consistent with the general pathways observed in the conversion of esters to hydrazides and carbohydrazides, and it represents a well-established reaction in organic synthesis.
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash hands thoroughly after handling |
| P270 | Do not eat, drink, or smoke when using this product |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P316 | IF SWALLOWED: Get emergency medical help immediately |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
In addition to these specific precautions, general laboratory safety practices should be observed when working with 1-Methylcyclopropanecarbohydrazide. These include working in a properly functioning fume hood to prevent inhalation exposure, using appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety goggles, and following institutional safety protocols for handling hazardous chemicals . Proper storage conditions, including temperature control and segregation from incompatible materials, should also be maintained to ensure the stability of the compound and to prevent accidental reactions. The implementation of these safety measures is essential for protecting researchers and laboratory personnel from the potential hazards associated with this compound.
Applications and Related Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume